6-Hydroxy-nicotinic acid tert-butyl ester

Descripción general

Descripción

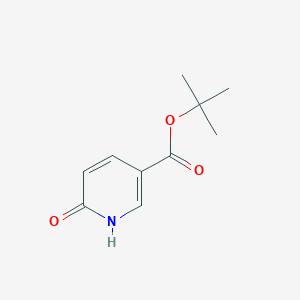

6-Hydroxy-nicotinic acid tert-butyl ester is a chemical compound with the CAS Number: 1342385-03-8 and a molecular weight of 195.22 . It has the IUPAC name tert-butyl 6-oxo-1,6-dihydro-3-pyridinecarboxylate . The compound is a light yellow solid .

Synthesis Analysis

The synthesis of tertiary butyl esters, such as 6-Hydroxy-nicotinic acid tert-butyl ester, can be achieved using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The process is more efficient, versatile, and sustainable compared to batch processes .Molecular Structure Analysis

The InChI code for 6-Hydroxy-nicotinic acid tert-butyl ester is 1S/C10H13NO3/c1-10(2,3)14-9(13)7-4-5-8(12)11-6-7/h4-6H,1-3H3,(H,11,12) . This indicates the presence of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .Physical And Chemical Properties Analysis

6-Hydroxy-nicotinic acid tert-butyl ester is a light yellow solid . It has a molecular weight of 195.22 . The compound’s storage temperature is 0-5°C .Aplicaciones Científicas De Investigación

1. Chemical Synthesis and Mechanistic Studies

- Nordin et al. (2016) reported the synthesis of methyl 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate from 2-mercaptonicotinic acid and discussed unexpected C–S bond cleavage in its hydrazination process, revealing key insights into the chemical behavior of related compounds (Nordin, Ariffin, Daud, & Sim, 2016).

2. Esterase Activity of Human Serum Albumin

- Salvi et al. (1997) explored the esterase-like activity of human serum albumin towards esters of nicotinic acid, providing important information on how these compounds interact with biological systems (Salvi, Carrupt, Mayer, & Testa, 1997).

3. Induced Resistance in Tobacco

- Du Yu-guang (2008) synthesized N-nicotinyl chitooligosaccharides using nicotinic acid and investigated its effect in inducing resistance in tobacco against TMV, suggesting potential agricultural applications (Du Yu-guang, 2008).

4. Chromatographic Analysis

- Pyka & Klimczok (2007) conducted chromatographic studies on nicotinic acid and its esters, contributing to a better understanding of their separation and characterization in laboratory settings (Pyka & Klimczok, 2007).

5. Drug Release from Oil Vehicles

- Larsen et al. (2001) investigated the release rates of nicotinic acid esters from oil vehicles, which is critical for the design of drug delivery systems (Larsen, Thomsen, Rinvar, Friis, & Larsen, 2001).

6. Binding and Hydrolysis by Human Serum Albumin

- Steiner, Mayer, & Testa (1992) studied the binding and hydrolysis of nicotinate esters by human serum albumin, providing insights into their metabolic fate in the human body (Steiner, Mayer, & Testa, 1992).

7. Intramolecular Defluorinative Cyclization

- Hao et al. (2000) explored the synthesis of difluoromethylated quinazolic acid derivatives, including tert-butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxyl nic ester, a process relevant to organic and medicinal chemistry (Hao, Ohkura, Amii, & Uneyama, 2000).

Direcciones Futuras

The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that compounds like 6-Hydroxy-nicotinic acid tert-butyl ester, which can potentially undergo such reactions, may have significant roles in future research and applications .

Propiedades

IUPAC Name |

tert-butyl 6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)7-4-5-8(12)11-6-7/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMWSXMQDAFZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-nicotinic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Propoxyethoxy)phenyl]boronic acid](/img/structure/B1443437.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1443441.png)